The Discovery and Synthesis of BAY-1816032: A Potent and Selective BUB1 Kinase Inhibitor
The Discovery and Synthesis of BAY-1816032: A Potent and Selective BUB1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of BAY-1816032, a first-in-class, orally bioavailable inhibitor of the mitotic checkpoint protein Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2][3]
Introduction: Targeting the Mitotic Checkpoint
The catalytic activity of BUB1 kinase is essential for accurate chromosome segregation during mitosis.[2][3] It plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of cell division.[4] Dysregulation of the mitotic checkpoint is a hallmark of cancer, making BUB1 an attractive therapeutic target. Inhibition of BUB1 kinase leads to aneuploidy and subsequent cell death by forcing cells through mitosis with misaligned chromosomes.[5] BAY-1816032 emerged from a dedicated effort to identify small molecule inhibitors of BUB1 for cancer therapy.
Discovery of BAY-1816032
The journey to identify BAY-1816032 began with the screening of the Bayer compound library for inhibitors of BUB1 kinase.[2][3] This initial high-throughput screening was followed by a focused medicinal chemistry program aimed at enhancing target affinity, selectivity, and optimizing physicochemical and pharmacokinetic properties.[2][3] These efforts culminated in the identification of BAY-1816032, a benzylindazole-based compound with high potency and desirable drug-like characteristics.[5]
Synthesis of BAY-1816032
While the specific, step-by-step synthesis of BAY-1816032 is proprietary to Bayer AG, the general synthetic approach can be inferred from patent literature and the synthesis of analogous compounds.[2][6] The chemical name of BAY-1816032 is 2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxy-4-pyridinyl)amino]-2-pyrimidinyl]-1H-indazol-1-yl]methyl]phenoxy]ethanol. The synthesis likely involves a multi-step sequence, focusing on the construction of the core pyrazole and pyrimidine ring systems, followed by key coupling reactions to assemble the final molecule. A plausible, though not definitively confirmed, synthetic strategy is outlined below.
Logical Workflow for Synthesis:
Caption: A potential logical workflow for the multi-step synthesis of BAY-1816032.
Mechanism of Action and Signaling Pathway
BAY-1816032 is a potent and selective inhibitor of the catalytic activity of BUB1 kinase.[2] BUB1's kinase function is crucial for the phosphorylation of histone H2A at threonine 120 (H2A-pT120).[7] This phosphorylation event serves as a docking site for Shugoshin (SGO1), a protein that protects centromeric cohesin from premature cleavage during mitosis. Furthermore, H2A-pT120, in concert with Haspin-mediated phosphorylation of histone H3, is required for the proper localization of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, to the centromere. The CPC is essential for correcting improper microtubule-kinetochore attachments.
By inhibiting BUB1 kinase, BAY-1816032 disrupts this signaling cascade, leading to:
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Reduced levels of H2A-pT120.
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Mislocalization of SGO1 and the CPC.[4]
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Defective chromosome alignment and segregation.
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Ultimately, mitotic catastrophe and cell death.
BUB1 Signaling Pathway and Inhibition by BAY-1816032:
Caption: The signaling pathway of BUB1 kinase and its inhibition by BAY-1816032.
Quantitative Data Summary
BAY-1816032 has demonstrated potent and selective inhibition of BUB1 kinase in a variety of assays. Its efficacy has been evaluated both as a single agent and in combination with other anti-cancer agents.
Table 1: In Vitro Potency and Selectivity of BAY-1816032
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay (recombinant human BUB1) | IC50 | 6.1 nM | |
| Cellular Assay (H2A-pT120 inhibition in HeLa cells) | IC50 | 29 nM | [7] |
| Kinase Selectivity Panel (403 kinases) | Fold Selectivity | >17-fold over other kinases | |
| Target Residence Time | Time | 87 minutes | [7] |
Table 2: In Vitro Anti-proliferative Activity of BAY-1816032
| Cell Line | Cancer Type | IC50 (Single Agent) | Combination Effect (with Taxanes) | Reference |
| HeLa | Cervical Cancer | 1.4 µM (median) | Synergistic/Additive | [7] |
| SUM-149 | Triple-Negative Breast Cancer | Not specified | Synergistic/Additive | [2] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Not specified | Synergistic/Additive | [2] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not specified | Synergistic/Additive | [2] |
| 22RV1 | Prostate Cancer | Not specified | Synergistic/Additive | [2] |
Table 3: In Vivo Efficacy of BAY-1816032 in Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| Triple-Negative Breast Cancer | BAY-1816032 + Paclitaxel | Strong delay in tumor outgrowth vs. single agents | [2] |
| Triple-Negative Breast Cancer | BAY-1816032 + Olaparib | Strong delay in tumor outgrowth vs. single agents | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
BUB1 Kinase Assay (TR-FRET)
This assay quantifies the inhibitory activity of compounds on BUB1 kinase.
Experimental Workflow:
Caption: A generalized workflow for a BUB1 TR-FRET kinase assay.
Methodology:
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Reactions are typically performed in a 384-well plate format.
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Recombinant human BUB1 catalytic domain is incubated with varying concentrations of BAY-1816032.
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The kinase reaction is initiated by the addition of a biotinylated peptide substrate and ATP.
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After incubation, the reaction is stopped, and detection reagents, including a europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665, are added.
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The plate is read on a suitable plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is proportional to the amount of phosphorylated substrate.
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IC50 values are calculated from the dose-response curves.
Cellular Proliferation Assay
This assay measures the effect of BAY-1816032 on the growth of cancer cell lines.
Methodology:
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Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a serial dilution of BAY-1816032, a combination of BAY-1816032 and another therapeutic agent, or vehicle control.
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After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
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Luminescence or absorbance is measured using a plate reader.
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IC50 values are determined by plotting cell viability against compound concentration.
Animal Xenograft Studies
These studies evaluate the in vivo anti-tumor efficacy of BAY-1816032.
Methodology:
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Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.
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Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, BAY-1816032 alone, other drug alone, combination therapy).
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BAY-1816032 is typically administered orally.
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Tumor volume and body weight are measured regularly throughout the study.
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At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., H2A-pT120).
Conclusion
BAY-1816032 is a potent, selective, and orally bioavailable inhibitor of BUB1 kinase that has demonstrated significant anti-tumor activity in preclinical models, particularly in combination with taxanes and PARP inhibitors.[2] Its discovery and characterization provide a strong rationale for its clinical development as a novel cancer therapeutic. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. Novel Cycloalkenepyrazoles as Inhibitors of Bub1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
